

Spectroscopic Profile of Cyclopentyl Tosylate: A Technical Guide

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Compound of Interest

Compound Name: Cyclopentyl tosylate

Cat. No.: B1655395

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This technical guide provides a comprehensive overview of the spectroscopic data for **Cyclopentyl tosylate** (CAS No. 3558-06-3), a key intermediate in organic synthesis.^[1] Aimed at researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties of the compound, alongside experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for **Cyclopentyl tosylate**.

Table 1: ¹H NMR Spectroscopic Data for Cyclopentyl Tosylate

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
7.78	d	8.3	Ar-H (ortho to SO ₂)
7.34	d	8.0	Ar-H (meta to SO ₂)
4.89	m	-	OCH
2.43	s	-	Ar-CH ₃
1.80 - 1.50	m	-	CH ₂ (cyclopentyl)

Predicted data.

Table 2: ¹³C NMR Spectroscopic Data for Cyclopentyl Tosylate

Chemical Shift (δ) (ppm)	Assignment
144.6	Ar-C (para to CH ₃)
134.4	Ar-C (ipso to SO ₂)
129.7	Ar-CH (meta to SO ₂)
127.6	Ar-CH (ortho to SO ₂)
86.8	OCH
32.5	CH ₂ (cyclopentyl, C2/C5)
23.6	CH ₂ (cyclopentyl, C3/C4)
21.6	Ar-CH ₃

Predicted data.

Table 3: IR Spectroscopic Data for Cyclopentyl Tosylate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2870	Strong	C-H stretch (aliphatic)
1595	Medium	C=C stretch (aromatic)
1355	Strong	S=O stretch (asymmetric)
1175	Strong	S=O stretch (symmetric)
1095	Strong	C-O stretch

Predicted data.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Synthesis of Cyclopentyl Tosylate from Cyclopentanol

A common method for the synthesis of **Cyclopentyl tosylate** involves the reaction of cyclopentanol with p-toluenesulfonyl chloride in the presence of a base like pyridine. The pyridine acts as a catalyst and also neutralizes the hydrochloric acid byproduct.

Procedure:

- Cyclopentanol is dissolved in pyridine at 0 °C.
- p-Toluenesulfonyl chloride is added portion-wise to the solution while maintaining the temperature at 0 °C.
- The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature.
- The mixture is then poured into cold hydrochloric acid to precipitate the product and remove excess pyridine.

- The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol.

NMR Spectroscopy

Sample Preparation: A small amount of the purified **Cyclopentyl tosylate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.

Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a spectrometer, for example, a 300 MHz or 500 MHz instrument. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

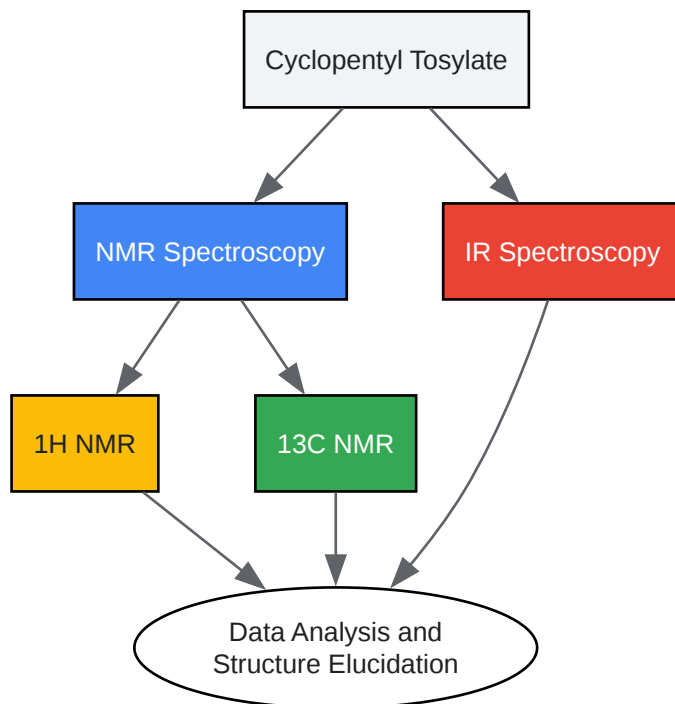
Sample Preparation: A thin film of liquid **Cyclopentyl tosylate** can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a solvent with minimal IR absorbance in the regions of interest (e.g., carbon tetrachloride) can be used in a suitable liquid cell. For solid samples, a KBr pellet or a Nujol mull can be prepared.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the salt plates or solvent is first recorded and then subtracted from the sample spectrum to obtain the final spectrum of the compound.

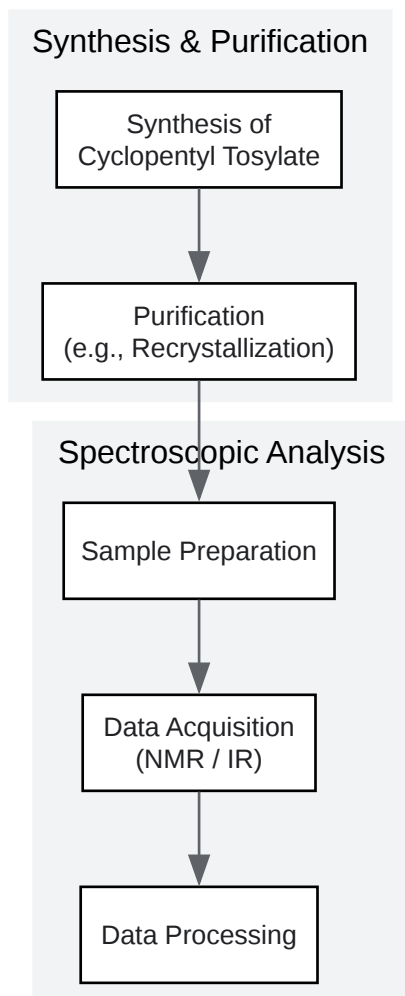
Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and a generalized experimental workflow.

Spectroscopic Analysis of Cyclopentyl Tosylate



Generalized Spectroscopic Experiment Workflow



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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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